3-Methyl-1H-indazole-5-carbaldehyde

Kinase Inhibitor Synthesis Medicinal Chemistry Pharmaceutical Intermediates

3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) is the critical 3-methyl-substituted indazole-5-carbaldehyde for synthesizing kinase inhibitors per patent US2011/150864 A1. The 3-methyl group directly determines receptor selectivity; SAR studies confirm substitution at this position dramatically alters β3-adrenergic vs. α1A-adrenergic receptor selectivity. Using the non-methylated analog (1H-indazole-5-carbaldehyde) risks compromised biological activity. Supplied at 97% purity, consistent quality for multi-step pharmaceutical syntheses. Essential for medicinal chemistry programs targeting oncology, metabolic, and urological disorders.

Molecular Formula C9H8N2O
Molecular Weight 160.17
CAS No. 955127-80-7
Cat. No. B3030770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-indazole-5-carbaldehyde
CAS955127-80-7
Molecular FormulaC9H8N2O
Molecular Weight160.17
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C=O
InChIInChI=1S/C9H8N2O/c1-6-8-4-7(5-12)2-3-9(8)11-10-6/h2-5H,1H3,(H,10,11)
InChIKeyFGBHCSVATHXMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) as a Key Indazole Scaffold Intermediate


3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) is a substituted heterocyclic building block belonging to the indazole class, which is recognized as a privileged scaffold in medicinal chemistry [1]. This compound features a methyl group at the 3-position and a reactive aldehyde group at the 5-position, enabling its use as a versatile intermediate for the synthesis of diverse bioactive molecules [2]. It has been explicitly cited in patent literature as an intermediate for preparing kinase inhibitors . Its structure offers distinct reactivity compared to other indazole aldehydes, making it a specific and valuable starting material for targeted chemical synthesis.

Why Generic Indazole-5-carbaldehydes Cannot Substitute for 3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) in Synthesis


In the synthesis of complex pharmaceutical candidates, the substitution pattern on the indazole core is critical for target engagement and biological activity. The presence of a methyl group at the 3-position in 3-Methyl-1H-indazole-5-carbaldehyde directly influences downstream molecular properties, as demonstrated in structure-activity relationship (SAR) studies showing that modifications at this position can dramatically alter receptor selectivity and metabolic stability [1]. For example, substituting the 3-methyl moiety in related indazole derivatives was shown to be a key strategy for improving selectivity for the β3-adrenergic receptor over the α1A-adrenergic receptor [1]. Using a non-methylated analog like 1H-indazole-5-carbaldehyde would lead to a different final compound with potentially compromised or entirely altered biological activity, rendering generic substitution a high-risk approach for reproducible research and development.

Quantitative Differentiation Evidence for 3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7) vs. Analogs


Synthetic Utility: Documented Use as a Specific Intermediate in Patented Kinase Inhibitor Synthesis

3-Methyl-1H-indazole-5-carbaldehyde is explicitly designated as a key intermediate in the synthesis of substituted indazoles with kinase-inhibiting activity, as detailed in patent US2011/150864 A1 [1]. This contrasts with the more common 1H-indazole-5-carbaldehyde (CAS 253801-04-6), which is a general-purpose building block without the specific 3-methyl substitution required for this patented class of therapeutic compounds [2].

Kinase Inhibitor Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Synthetic Efficiency: Established Synthesis Route with a 67% Yield

A well-defined synthetic route for 3-Methyl-1H-indazole-5-carbaldehyde is reported, starting from 5-bromo-3-methyl-1H-indazole and DMF, achieving a yield of approximately 67% [1]. This provides a benchmark for process development and cost analysis. In contrast, the synthesis of the non-methylated analog 1H-indazole-5-carbaldehyde from indazole-5-carboxylic acid is reported with a lower yield of 51% .

Organic Synthesis Process Chemistry Yield Optimization

Purity Benchmark: Vendor-Specified Purity of 97% Enables Reproducible Research

3-Methyl-1H-indazole-5-carbaldehyde is commercially available with a standard purity of 97%, as specified by multiple reputable vendors . This high purity level is critical for minimizing side reactions and ensuring consistent outcomes in sensitive chemical transformations, such as the final steps of pharmaceutical synthesis. In comparison, other analogs like 1-Methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1) are available at a slightly lower standard purity of 95% .

Quality Control Analytical Chemistry Reproducibility

Validated Application Scenarios for 3-Methyl-1H-indazole-5-carbaldehyde (CAS 955127-80-7)


Synthesis of Kinase Inhibitors for Oncology Research

This compound is ideally suited for the synthesis of novel kinase inhibitors, as explicitly demonstrated in patent US2011/150864 A1 [1]. Its structure allows for the construction of substituted indazoles that target specific kinases implicated in cancer. Procurement is essential for researchers aiming to replicate or build upon the synthetic methodologies described in this patent to create potential therapeutic agents for oncology.

Development of Selective GPCR Agonists

Based on SAR studies of indazole derivatives, the 3-methyl substitution on this scaffold is a critical determinant for enhancing receptor selectivity [2]. 3-Methyl-1H-indazole-5-carbaldehyde can be used as a starting material to build focused libraries of compounds designed to optimize agonistic activity at specific G-protein coupled receptors (GPCRs), such as the β3-adrenergic receptor, while minimizing off-target effects. This makes it a valuable tool for medicinal chemistry programs focused on metabolic or urological disorders.

Production of High-Purity Pharmaceutical Intermediates

The availability of 3-Methyl-1H-indazole-5-carbaldehyde at a standard 97% purity from multiple vendors makes it a reliable choice for process chemists scaling up the synthesis of lead candidates. This high purity level reduces the burden of purification and ensures consistent quality in multi-step syntheses, making it a strategic procurement choice for industrial R&D and early-stage manufacturing of complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1H-indazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.